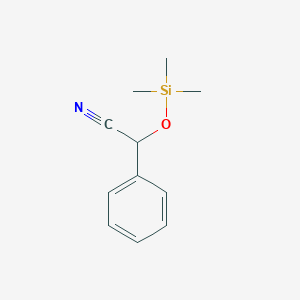

Phenyl-trimethylsilanyloxy-acetonitrile

Description

Properties

IUPAC Name |

2-phenyl-2-trimethylsilyloxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAFQWDNWAXRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345558 | |

| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25438-37-3 | |

| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Synthesis of α-Hydroxy Acids Utilizing Phenyl-trimethylsilanyloxy-acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of α-Hydroxy Acids and the Utility of Silylated Cyanohydrins

α-Hydroxy acids (AHAs) are a pivotal class of organic compounds, distinguished by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Their prevalence in biologically active molecules, including pharmaceuticals and fine chemicals, underscores the critical need for efficient and high-purity synthetic routes.[1][2] Mandelic acid, an archetypal AHA, serves as a key precursor in the synthesis of various drugs.[2]

Traditionally, the synthesis of AHAs often involves the hydrolysis of cyanohydrins.[1][3] However, the direct handling of cyanohydrins can be challenging due to their potential instability. The advent of silylated cyanohydrins, such as phenyl-trimethylsilanyloxy-acetonitrile (also known as O-(trimethylsilyl)mandelonitrile), offers a significant tactical advantage. The trimethylsilyl (TMS) group acts as a robust protecting group for the hydroxyl functionality, enhancing the stability of the cyanohydrin intermediate. This allows for safer handling and purification, with the TMS group being readily removed during the subsequent hydrolysis step to yield the desired α-hydroxy acid. This document provides a comprehensive guide to the application of this compound in the synthesis of α-hydroxy acids, complete with detailed protocols, mechanistic insights, and safety considerations.

I. Synthesis of this compound: A Preparative Overview

The synthesis of the silylated cyanohydrin is the logical starting point. A common and effective method involves the reaction of benzaldehyde with trimethylsilyl cyanide (TMSCN). This reaction is often catalyzed to achieve high yields.

Key Reagents and Typical Reaction Conditions

| Reagent/Parameter | Role/Specification | Rationale |

| Benzaldehyde | Starting Material | The aldehyde provides the carbonyl group for the nucleophilic attack by the cyanide. |

| Trimethylsilyl cyanide (TMSCN) | Cyanide and Silyl Source | Provides both the cyanide nucleophile and the trimethylsilyl protecting group in a single reagent. |

| Catalyst (e.g., Lewis acids, solid acids) | Reaction Accelerator | Activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by TMSCN.[4] |

| Solvent (e.g., Dichloromethane, or solvent-free) | Reaction Medium | A non-protic solvent is typically used to prevent premature hydrolysis of the silyl ether. Solvent-free conditions can also be effective.[4] |

| Temperature | Reaction Parameter | Often performed at or below room temperature to control the reaction rate and minimize side reactions. |

II. Hydrolysis of this compound to α-Hydroxy Acid (Mandelic Acid): Mechanism and Rationale

The conversion of this compound to the corresponding α-hydroxy acid is achieved through acid-catalyzed hydrolysis. This process involves two key transformations: the deprotection of the silyl ether and the hydrolysis of the nitrile group.

Reaction Mechanism

The acid-catalyzed hydrolysis proceeds in a stepwise manner:

-

Protonation and Cleavage of the Silyl Ether: The oxygen atom of the trimethylsilyloxy group is protonated by the acid catalyst, making it a better leaving group. A subsequent nucleophilic attack by water leads to the cleavage of the silicon-oxygen bond, yielding the cyanohydrin (mandelonitrile) and a silylanol, which is further converted to a stable siloxane.[5][6]

-

Hydrolysis of the Nitrile: The nitrile group of the resulting cyanohydrin is then hydrolyzed under acidic conditions. This multi-step process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and finally, further hydrolysis of the amide to the carboxylic acid and ammonium ion.[7]

Reaction Pathway Diagram

Caption: Acid-catalyzed hydrolysis of this compound.

III. Experimental Protocols

A. Protocol for the Synthesis of this compound

This protocol is based on general procedures for the silylation of cyanohydrins.[4]

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Benzaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Catalyst (e.g., Zinc iodide)

-

Anhydrous dichloromethane (DCM)

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde and anhydrous dichloromethane.

-

Add a catalytic amount of zinc iodide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl cyanide via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation.

B. Protocol for the Hydrolysis to α-Hydroxy Mandelic Acid

This protocol is adapted from established procedures for the hydrolysis of silylated cyanohydrins and mandelonitrile.[3][8]

Materials and Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

This compound

-

Hydrochloric acid (concentrated)

-

Diethyl ether or other suitable organic solvent for extraction

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve the crude or purified this compound in a suitable solvent such as tetrahydrofuran (THF).[8]

-

Add concentrated hydrochloric acid to the solution.[3]

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS) to determine the disappearance of the starting material and intermediates.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.[8]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude mandelic acid can be purified by recrystallization from water or a suitable organic solvent.[9]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of α-hydroxy acids.

IV. Safety and Handling Precautions

A. This compound and Related Compounds

-

Toxicity: Cyanohydrins and their derivatives are toxic.[9][10] They can release hydrogen cyanide upon contact with moisture or acids. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[10]

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong acids and bases.[9]

B. Reagents

-

Trimethylsilyl cyanide (TMSCN): Highly toxic and moisture-sensitive. Handle with extreme caution in a fume hood.[4]

-

Concentrated Hydrochloric Acid: Corrosive. Handle with appropriate care, using gloves and eye protection.

V. Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Silylated Cyanohydrin | Incomplete reaction; moisture in the reaction setup. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Monitor the reaction to completion using TLC. |

| Incomplete Hydrolysis | Insufficient reaction time or acid concentration. | Increase the reaction time and/or the concentration of the acid. Monitor the reaction progress. |

| Formation of Side Products | Decomposition of the cyanohydrin intermediate. | Maintain the recommended reaction temperatures. Promptly work up the reaction once complete. |

| Difficulty in Purification | Impurities from the starting materials or side reactions. | Ensure the purity of the starting materials. Employ appropriate purification techniques such as column chromatography for the intermediate or multiple recrystallizations for the final product. |

VI. Conclusion

The use of this compound as a stable precursor offers a reliable and manageable pathway for the synthesis of α-hydroxy acids. The trimethylsilyl protecting group enhances the stability of the cyanohydrin, facilitating its handling and purification. The subsequent acid-catalyzed hydrolysis efficiently yields the desired α-hydroxy acid. By following the detailed protocols and adhering to the necessary safety precautions, researchers can effectively utilize this methodology for the synthesis of valuable α-hydroxy acids for applications in pharmaceutical and chemical industries.

VII. References

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Gassman, P. G., & Talley, J. J. (1988). Mandelic Acid. Organic Syntheses, 60, 95. doi:10.15227/orgsyn.060.0095

-

Gong, J.-S., Lu, Z.-M., Li, H., & Xu, Z. (2012). Nitrilases in nitrile biocatalysis: Recent progress and forthcoming research. Biotechnology Advances, 30(6), 1645-1658.

-

Google Patents. (n.d.). Method for purifying mandelic acids. Retrieved from

-

Kaur, N., & Kishore, D. (2014). An insight into the synthetic strategies for cyanohydrins. RSC Advances, 4(56), 29591-29615.

-

Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Addition of HCN to Aldehydes Catalyzed by a Chiral (salen)Al(III) Complex. Organic Syntheses, 81, 15.

-

Master Organic Chemistry. (2018). Acidic cleavage of ethers (SN2). Retrieved from [Link]

-

MP Biomedicals. (2016). Mandelonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

P. G. M. Wuts. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]

-

S. S. Kim, G. Rajagopal. (2007). An efficient, simple and mild method enables a cyano transfer from trimethylsilylcyanide (TMSCN) to aldehydes within 10 minutes at room temperature in the presence of 0.5 mol% of dispersed NbF5 as the catalyst under solvent-free conditions giving cyanohydrins in excellent yields. Synthesis, 215-218.

-

Science.gov. (n.d.). trimethylsilyl ether derivatives: Topics by Science.gov. Retrieved from [Link]

-

Scribd. (2017). Synthesis of Mandelic Acid. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Benzophenone cyanohydrin. Organic Syntheses Procedure. Retrieved from [Link]

-

Thirupathi, B., et al. (2010). Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions. Applied Catalysis A: General, 384(1-2), 147-153.

-

Vedantu. (n.d.). Hydrolysis of cyanohydrin derivative produces. Retrieved from [Link]

-

YouTube. (2020). Cyanohydrin formation and hydrolysis. Retrieved from [Link]

-

Sdfine. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Yadav, J. S., et al. (2004). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. Journal of Molecular Catalysis B: Enzymatic, 28(2-3), 89-94.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Note & Protocol: Strategic Approaches to the Cyanosilylation of Sterically Hindered Aromatic Ketones

Abstract: The cyanosilylation of ketones is a cornerstone transformation in organic synthesis, providing access to valuable cyanohydrin intermediates. However, aromatic ketones featuring significant steric hindrance around the carbonyl moiety present a considerable challenge, often leading to sluggish or failed reactions under standard conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the effective cyanosilylation of these challenging substrates. We will delve into the mechanistic underpinnings, compare various catalytic systems, and present a detailed, field-proven protocol.

Introduction: Overcoming Steric Barriers in Cyanosilylation

The addition of a cyano group to a carbonyl carbon is a powerful tool for carbon-carbon bond formation, enabling the synthesis of α-hydroxy acids, β-amino alcohols, and other crucial building blocks for pharmaceuticals and materials science.[1] The use of trimethylsilyl cyanide (TMSCN) as the cyanide source offers a milder and more versatile alternative to traditional methods employing highly toxic hydrogen cyanide.[2]

While the cyanosilylation of aldehydes and unhindered ketones is well-established, sterically encumbered aromatic ketones pose a significant hurdle. The bulky substituents flanking the carbonyl group impede the approach of the nucleophilic cyanide, demanding carefully optimized reaction conditions and often a tailored catalytic system to achieve satisfactory yields. This guide will explore effective strategies to overcome these steric challenges.

Mechanistic Considerations: Activating the Ketone and the Cyanide Source

The cyanosilylation of ketones can proceed through several catalytic pathways, primarily involving either Lewis acid or Lewis base catalysis. Understanding these mechanisms is crucial for selecting the appropriate catalyst and conditions for a given sterically hindered substrate.

Lewis Acid Catalysis

In this pathway, a Lewis acid (e.g., a metal salt like AuCl₃ or an organometallic complex) coordinates to the carbonyl oxygen of the ketone.[1] This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide. The cyanide anion, delivered from TMSCN, then adds to the activated carbonyl. A subsequent silylation of the resulting alkoxide by the trimethylsilyl group from TMSCN or another silyl source furnishes the final trimethylsilyl-protected cyanohydrin.

A proposed general mechanism for Lewis acid-catalyzed cyanosilylation is depicted below:

Caption: Lewis Acid-Catalyzed Cyanosilylation Mechanism.

Lewis Base Catalysis

Alternatively, a Lewis base (e.g., an amine, phosphine oxide, or an amino acid salt) can activate the TMSCN.[3][4] The Lewis base interacts with the silicon atom of TMSCN, weakening the Si-CN bond and generating a more nucleophilic "ate" complex or a hypervalent silicon species. This enhanced nucleophilicity allows the cyanide to attack the less reactive, unactivated carbonyl of the sterically hindered ketone.

A proposed mechanism for Lewis base-catalyzed cyanosilylation involves the formation of a hypervalent silicon intermediate:

Caption: Lewis Base-Catalyzed Cyanosilylation Mechanism.

For particularly challenging substrates, a dual-activation approach, where both the ketone and TMSCN are activated simultaneously by different catalysts, can be highly effective.[5]

Comparative Analysis of Catalytic Systems for Hindered Ketones

The choice of catalyst is paramount for the successful cyanosilylation of sterically hindered aromatic ketones. Below is a summary of commonly employed catalytic systems with their respective advantages and disadvantages.

| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Advantages | Disadvantages |

| Gold(III) Chloride (AuCl₃) | 1 | Room Temp. | High efficiency, rapid reactions, mild conditions.[1] | Cost of the catalyst. |

| Thiourea-based Organocatalysts | 5 | -78 to -40 | Excellent for asymmetric synthesis, high enantioselectivities.[6] | Requires low temperatures, longer reaction times. |

| Chiral Amino Acid Salts | 10 | Room Temp. | Commercially available, recyclable, good for asymmetric synthesis.[4] | May require higher catalyst loading. |

| Vanadium-based Catalysts | 0.2 | 32 | High turnover frequency, effective for diverse ketones.[7][8] | Catalyst preparation may be required. |

| Metal Borohydrides (e.g., NaBH₄) | 5-10 | Room Temp. | Inexpensive, readily available.[9] | Can lead to side reactions (reduction of the ketone). |

Detailed Experimental Protocol: Cyanosilylation of 2-Adamantanone

This protocol provides a step-by-step guide for the cyanosilylation of 2-adamantanone, a sterically hindered ketone, using a vanadium-based catalyst.[8] This example is chosen for its well-documented procedure and its representation of a challenging substrate.

Materials and Reagents

-

2-Adamantanone

-

Trimethylsilyl cyanide (TMSCN) (Caution: Highly Toxic and Moisture Sensitive)

-

(Et₄N)₂[VO₂(CN)₃] (Catalyst)

-

Acetonitrile (anhydrous)

-

Naphthalene (internal standard)

-

Pyrex-glass screw-cap vial (approx. 20 mL)

-

Teflon-coated magnetic stir bar

-

Standard laboratory glassware for workup

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Workflow

Caption: Experimental Workflow for Cyanosilylation.

Step-by-Step Procedure

-

Preparation: In a dry 20 mL Pyrex-glass screw-cap vial equipped with a Teflon-coated magnetic stir bar, add 2-adamantanone (1 mmol, 150.2 mg), (Et₄N)₂[VO₂(CN)₃] (0.2 mol%, 0.002 mmol, 0.7 mg), and naphthalene (0.2 mmol, 25.6 mg) as an internal standard.[8]

-

Solvent Addition: To the vial, add 1 mL of anhydrous acetonitrile.

-

Reaction Initiation: In a well-ventilated fume hood, carefully add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.16 mL) to the vial. (Extreme Caution: TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas. Handle with appropriate personal protective equipment in a fume hood.)

-

Reaction: Tightly cap the vial and stir the reaction mixture at 32°C for 15 minutes.[8] The reaction progress can be monitored by GC or TLC by comparing the consumption of the starting material relative to the internal standard.

-

Workup: After the reaction is complete, as indicated by TLC or GC analysis, filter the reaction mixture through a small plug of silica gel, washing with ethyl acetate (3 x 5 mL).[10]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure cyanohydrin trimethylsilyl ether.[10] The product for this specific reaction is 2-cyano-2-(trimethylsilyloxy)adamantane.

Field-Proven Insights & Troubleshooting

-

Moisture is Detrimental: The success of the cyanosilylation reaction is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. TMSCN is particularly sensitive to moisture.

-

Catalyst Selection is Key: For ketones that are poor Lewis bases, a Lewis base catalyst that activates TMSCN might be more effective. Conversely, for ketones with electron-withdrawing groups, a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon could be beneficial.

-

Solvent Effects: While many reactions can be performed under solvent-free conditions, for sterically hindered substrates, a solvent can be crucial.[10] Non-polar aprotic solvents like dichloromethane or toluene are often good choices.

-

Low Reaction Rates: If the reaction is sluggish, consider increasing the temperature, although this may lead to side products. Alternatively, a higher catalyst loading or a more active catalyst may be necessary. For asymmetric reactions, lower temperatures are generally required to achieve high enantioselectivity.[6]

Conclusion

The cyanosilylation of sterically hindered aromatic ketones, while challenging, is an achievable and valuable transformation with careful consideration of the reaction mechanism and appropriate selection of the catalytic system. The protocol provided herein, along with the comparative data and troubleshooting tips, offers a solid foundation for researchers to successfully tackle these difficult substrates and unlock their synthetic potential in drug discovery and materials science.

References

-

Title: Synthesis of cyanooxovanadate and cyanosilylation of ketones Source: RSC Advances URL: [Link]

-

Title: Cyanosilylation by Compounds with Main-Group Elements: An Odyssey Source: ACS Omega URL: [Link]

-

Title: Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts Source: Organic Letters URL: [Link]

-

Title: Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base Source: Journal of the American Chemical Society URL: [Link]

-

Title: Proposed mechanism for the cyanosilylation of aldehydes and ketone using TMSCN in the presence of compound 2 as a catalyst. Source: ResearchGate URL: [Link]

-

Title: Alkylation of Cyanide, Part 4: Aldehydes and Ketones Source: YouTube URL: [Link]

-

Title: Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cyanohydrin reaction Source: Wikipedia URL: [Link]

-

Title: Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes Source: Organic Chemistry Portal URL: [Link]

-

Title: Organocatalytic stereoselective cyanosilylation of small ketones Source: ResearchGate URL: [Link]

-

Title: Cyanohydrin synthesis by Cyanation or Cyanosilylation Source: Organic Chemistry Portal URL: [Link]

-

Title: The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides Source: Bentham Science URL: [Link]

-

Title: Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of cyanooxovanadate and cyanosilylation of ketones Source: PubMed URL: [Link]

-

Title: TRIMETHYLSILYL CYANIDE Source: Organic Syntheses URL: [Link]

-

Title: Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions Source: ResearchGate URL: [Link]

-

Title: Catalytic Asymmetric Cyanosilylation of Ketones by a Chiral Amino Acid Salt Source: Journal of the American Chemical Society URL: [Link]

-

Title: Catalytic asymmetric cyanosilylation of ketones by a chiral amino acid salt Source: PubMed URL: [Link]

Sources

- 1. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic asymmetric cyanosilylation of ketones by a chiral amino acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 9. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to minimize the formation of byproducts in cyanosilylation reactions.

Technical Support Center: Cyanosilylation Reactions

A Researcher's Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for cyanosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cyanosilylation protocols and troubleshoot common issues, particularly the formation of unwanted byproducts. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The cyanosilylation of aldehydes and ketones is a cornerstone of organic synthesis, providing a direct route to cyanohydrin trimethylsilyl ethers, which are versatile intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable molecules.[1][2] However, the reaction is not without its challenges, and the formation of byproducts can significantly impact yield and purity. This guide will provide a comprehensive overview of common byproducts, their mechanisms of formation, and detailed strategies to minimize their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyanosilylation reactions?

A1: The most prevalent byproduct, especially when using enolizable ketones as substrates, is the corresponding silyl enol ether . Other potential byproducts can arise from the hydrolysis of trimethylsilyl cyanide (TMSCN) or the decomposition of the desired cyanohydrin product during workup.

Q2: Why is silyl enol ether formation a significant issue?

A2: Silyl enol ether formation is a competitive, non-productive pathway that consumes both the substrate and the silylating agent, thereby reducing the overall yield of the desired cyanohydrin. It is particularly problematic with ketones that have acidic α-protons.

Q3: What factors influence the formation of silyl enol ethers?

A3: Several factors can promote the formation of silyl enol ethers, including the nature of the substrate (enolizable ketones are more susceptible), the choice of catalyst (strong Lewis acids can favor enolization), the presence of a base, and the reaction temperature.

Q4: How can I monitor the progress of my cyanosilylation reaction and detect byproducts?

A4: The progress of the reaction and the formation of byproducts can be effectively monitored by techniques such as ¹H NMR spectroscopy , gas chromatography (GC) , and gas chromatography-mass spectrometry (GC-MS) .[3][4] For instance, the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum can indicate the formation of silyl enol ethers.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a systematic approach to troubleshooting and minimizing byproduct formation in your cyanosilylation reactions.

Issue 1: Significant Formation of Silyl Enol Ether

Causality: Silyl enol ether formation is a kinetically favored process in some cases, driven by the deprotonation of the α-carbon of the carbonyl compound, followed by trapping of the resulting enolate with the silylating agent.[3] Strong Lewis acids can enhance the acidity of the α-protons, and basic impurities can facilitate deprotonation.

Troubleshooting Strategies:

-

Catalyst Selection:

-

Avoid overly strong Lewis acids: While Lewis acids are often necessary to activate the carbonyl group, very strong Lewis acids can promote enolization. Consider using milder Lewis acids or organocatalysts.[5][6] A comparative study of different catalysts for the cyanosilylation of acetophenone highlights the varying efficiencies and potential for side reactions.[1]

-

Employ bifunctional catalysts: Catalysts that can activate both the carbonyl compound and TMSCN can enhance the rate of the desired reaction over the enolization pathway.[6]

-

-

Reaction Conditions:

-

Lower the reaction temperature: Enolization is often favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly suppress the formation of the silyl enol ether.

-

Control the addition of reagents: Slow, dropwise addition of TMSCN to the mixture of the carbonyl compound and catalyst can help to maintain a low concentration of the silylating agent, which can disfavor the enolization pathway.

-

-

Additives:

-

Use of a proton sponge: In cases where acidic impurities may be promoting enolization, the addition of a non-nucleophilic proton sponge can be beneficial.

-

Logical Relationship Diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]

- 3. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

Troubleshooting guide for low conversion rates in trimethylsilyl cyanohydrin formation.

Technical Support Center: Trimethylsilyl Cyanohydrin Formation

Guide: Troubleshooting Low Conversion Rates in Trimethylsilyl Cyanohydrin (TMSCN) Formation

Welcome to our dedicated technical guide for troubleshooting the formation of trimethylsilyl cyanohydrins. This reaction, the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, is a cornerstone of synthetic chemistry for its ability to generate protected cyanohydrins, which are versatile intermediates. However, achieving high conversion rates can be challenging, often plagued by issues with reagents, catalysts, or reaction conditions.

This guide is structured as a series of questions and answers to directly address the specific problems you may be encountering in the lab. We will delve into the causality behind these issues and provide actionable, field-proven solutions to get your synthesis back on track.

Section 1: Catalyst-Related Issues

The catalyst is the heart of the reaction. Its activity and proper function are paramount. Issues here are the most common source of low yields.

Question: My reaction shows little to no conversion, even after several hours. What could be wrong with my catalyst?

Answer: Catalyst inefficiency is the primary suspect when a reaction fails to initiate. The causes can be broadly categorized into catalyst deactivation by impurities or inappropriate catalyst choice for your specific substrate.

1. Catalyst Deactivation by Protic Impurities: The most common culprit is the presence of water or other protic species (e.g., alcohols). Lewis base catalysts, which function by activating TMSCN, are readily quenched by protons. Similarly, Lewis acid catalysts can be deactivated by water.

-

Causality: Water rapidly hydrolyzes TMSCN to generate hydrogen cyanide (HCN) and trimethylsilanol. This process consumes your reagent and can protonate and deactivate your catalyst, halting the catalytic cycle.

-

Troubleshooting Protocol:

-

Rigorous Drying of Reagents & Glassware: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.

-

Solvent Purity: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., CaH₂) or passed through a solvent purification system (SPS).

-

Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

-

2. Inappropriate Catalyst Choice or Loading: Not all catalysts are suitable for all substrates. Sterically hindered ketones, for example, often require more potent catalytic systems than simple aldehydes.

-

Expert Insight: While catalysts like triethylamine can be effective for reactive aldehydes, they often fail with less reactive ketones. For challenging substrates, consider stronger Lewis base catalysts like potassium cyanide with 18-crown-6 (KCN/18-crown-6) or specialized metal-based Lewis acid catalysts.

Table 1: Common Catalysts and Recommended Starting Conditions

| Catalyst System | Substrate Class | Typical Loading (mol%) | Key Considerations |

| Triethylamine (Et₃N) | Unhindered Aldehydes | 5 - 10 | Low cost, moderate activity. Sensitive to moisture. |

| KCN / 18-crown-6 | Aldehydes, Ketones | 1 - 5 | Highly effective, but KCN is toxic. Requires careful handling. |

| Ytterbium(III) triflate | Aldehydes, Ketones | 0.1 - 2 | Potent Lewis acid. Effective for hindered substrates. |

| Salen-Metal Complexes | Asymmetric Synthesis | 1 - 10 | Used for enantioselective additions. |

Section 2: Reagent & Substrate Problems

The quality and nature of your starting materials can significantly impact the reaction's success.

Question: My reaction is slow and gives a messy baseline on TLC/LCMS. Could my TMSCN or substrate be the problem?

Answer: Absolutely. The purity of both the electrophile (aldehyde/ketone) and the nucleophile source (TMSCN) is critical.

1. Purity of Trimethylsilyl Cyanide (TMSCN): TMSCN is highly sensitive to moisture and can degrade over time, especially if stored improperly. Old or poorly stored TMSCN may contain significant amounts of hydrolysis byproducts.

-

Verification Protocol:

-

Check the Appearance: Fresh TMSCN should be a clear, colorless liquid. A yellow or cloudy appearance suggests decomposition.

-

¹H NMR Check: Before use, take a quick ¹H NMR of your TMSCN in a dry deuterated solvent (like C₆D₆). You should see a sharp singlet around δ 0.4 ppm. The presence of other signals indicates impurities.

-

Purification: If impure, TMSCN can be purified by distillation under an inert atmosphere.

-

2. Substrate-Related Side Reactions: Certain substrates are prone to side reactions that compete with cyanohydrin formation.

-

Enolization: Ketones with acidic α-protons can be deprotonated by basic catalysts, leading to enolization and subsequent side reactions rather than nucleophilic addition. If you observe a loss of starting material without product formation, this is a likely cause.

-

Solution: Consider switching to a non-basic, Lewis acid catalyst like Yb(OTf)₃ or ZnI₂.

-

-

Substrate Purity: Impurities in your aldehyde or ketone (e.g., corresponding carboxylic acid from oxidation) can interfere with the catalyst. Purify your substrate by distillation, recrystallization, or column chromatography before use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low conversion rates.

Caption: A logical flowchart for troubleshooting TMSCN formation.

Section 3: Reaction Condition Optimization

Even with pure reagents and an active catalyst, the reaction conditions must be finely tuned.

Question: The reaction starts but seems to stall at 30-40% conversion. How can I push it to completion?

Answer: A stalled reaction often points to an equilibrium issue or a gradual deactivation process. Adjusting the reaction conditions can overcome this.

1. Temperature Control: The addition of TMSCN is an equilibrium process.

-

For Aldehydes: These reactions are often exothermic. Running them at lower temperatures (e.g., 0 °C to room temperature) favors the formation of the thermodynamic product and minimizes side reactions.

-

For Ketones: Ketones are less electrophilic, and the equilibrium can be unfavorable. For sterically hindered or electron-rich ketones, heating the reaction (e.g., to 50-80 °C) may be necessary to drive the reaction forward.

2. Reaction Concentration: The reaction is typically bimolecular, meaning its rate depends on the concentration of both the substrate and TMSCN. If the reaction is sluggish, increasing the concentration can help. However, be cautious, as this can also accelerate side reactions. A good starting point is typically a 0.1 M to 0.5 M solution of the substrate.

Catalytic Cycle of Lewis Base Catalysis

The following diagram illustrates the generally accepted mechanism for Lewis base-catalyzed silylcyanation. Understanding this cycle is key to diagnosing issues.

Caption: Catalytic cycle for Lewis base-promoted silylcyanation.

Frequently Asked Questions (FAQs)

Q1: Can I use TMSCN with substrates that have acidic protons, like free carboxylic acids or phenols? A: It is highly discouraged. The acidic proton will react irreversibly with TMSCN and any base catalyst, quenching the reaction. You must protect these functional groups before attempting the silylcyanation.

Q2: My product seems to be decomposing during work-up or chromatography. What's happening? A: Trimethylsilyl cyanohydrins are sensitive to both acid and base and can easily revert to the starting carbonyl compound, especially in the presence of water.

-

Solution: Use a non-aqueous work-up if possible. When performing chromatography on silica gel, which is acidic, first neutralize the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before loading your sample.

Q3: Is it necessary to use a large excess of TMSCN? A: Using a slight excess (e.g., 1.1 to 1.5 equivalents) is common practice to drive the equilibrium towards the product. However, a very large excess is usually unnecessary and can complicate purification. If your reaction requires a large excess to proceed, it likely indicates a problem with catalyst activity or reagent purity.

References

-

Evans, D. A., & Truesdale, L. K. (1973). Cyanosilylation of ketones. Tetrahedron Letters, 14(49), 4929-4932. [Link]

-

Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682. [Link]

-

North, M., & Omedes-Pujol, M. (2020). The Catalytic Asymmetric Cyanohydrin Reaction. Catalysts, 10(11), 1241. [Link]

-

Lipton, M. F., Sorensen, C. M., & Sadler, A. C. (1983). A convenient procedure for the purification of trimethylsilyl cyanide. The Journal of Organic Chemistry, 48(6), 1056-1056. [Link]

-

Rasmussen, J. K., & Heilmann, S. M. (1979). O-Silylated cyanohydrins--versatile intermediates for organic synthesis. Synthesis, 1979(04), 219-231. [Link]

Technical Support Center: Optimizing Catalyst Loading for Enantioselective Cyanohydrin Synthesis

Welcome to the technical support center for the enantioselective synthesis of cyanohydrins. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving high enantioselectivity and yield hinges on the precise amount of catalyst used, a factor that is often sensitive to the specific substrate, catalyst, and reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve specific issues at the bench.

Q1: My enantioselectivity is poor or inconsistent, even though I'm using a well-established chiral catalyst. How can catalyst loading be the culprit?

A: This is a frequent challenge where the catalyst loading plays a more complex role than simply reaction speed. The core issue often lies in the competition between the desired catalyzed, enantioselective reaction and a non-catalyzed, racemic "background" reaction.[1][2]

-

Causality Explained: The nucleophilic addition of a cyanide source to a carbonyl is a reaction that can proceed without a catalyst, but it does so without stereocontrol, producing a 1:1 mixture of enantiomers (a racemate). The purpose of the chiral catalyst is to accelerate the formation of one enantiomer far more than the other, and critically, to be significantly faster than the background reaction.

-

If Catalyst Loading is Too Low: The rate of the catalyzed reaction may not be sufficient to outpace the background reaction. Consequently, a significant portion of the product is formed through the racemic pathway, leading to a drop in the overall enantiomeric excess (ee).

-

If Catalyst Loading is Too High: While counterintuitive, excessive catalyst concentration can sometimes be detrimental. Some catalysts may form aggregates or dimeric species at high concentrations. These aggregates can exhibit lower enantioselectivity or reduced activity compared to the monomeric catalytic species.

-

Troubleshooting Steps:

-

Quantify the Background Reaction: Run a control experiment under your standard reaction conditions but without the chiral catalyst. This will reveal the rate of the non-selective background reaction for your specific substrate.

-

Systematic Loading Screen: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%). Keep all other parameters (substrate concentration, temperature, solvent) constant.

-

Analyze the Trend: Plot the enantiomeric excess (ee%) against catalyst loading. You are looking for a plateau where the ee% is maximized and stable. This plateau represents the loading range where the catalyzed reaction is dominant.

Q2: The reaction is extremely slow or appears to stall before reaching full conversion. Should I simply increase the catalyst loading?

A: While insufficient catalyst is a possible cause, it's not the only one. Blindly adding more catalyst can be wasteful and may not address the root problem. A stalled reaction can be indicative of catalyst deactivation or product inhibition.

-

Causality Explained:

-

Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. Impurities in reagents or solvents (e.g., water, acids, or other nucleophiles) can poison the catalyst. In some systems, particularly with biocatalysts like hydroxynitrile lyases (HNLs), factors like shear forces in continuous flow reactors can lead to deactivation.[1]

-

Product Inhibition: The newly formed cyanohydrin product might coordinate to the catalyst's active site more strongly than the starting material, effectively preventing further turnovers.

-

Substrate-Related Issues: Some substrates may contain functional groups that interact with and inhibit the catalyst.

-

Troubleshooting Workflow:

The following decision tree can guide your experimental approach to diagnosing a slow or stalled reaction.

Caption: Troubleshooting workflow for slow or stalled reactions.

Q3: My reaction gives a low chemical yield, but the enantioselectivity of the product that is formed is high. What is the likely issue?

A: This scenario often points towards an unfavorable reaction equilibrium or catalyst decomposition over the reaction time, rather than a problem with the catalytic cycle's selectivity.

-

Causality Explained:

-

Reversible Reaction: Cyanohydrin formation is a reversible process.[3] If the equilibrium constant for your specific substrate is not large, the reaction may simply reach equilibrium at a low conversion. Catalyst loading affects the rate at which equilibrium is reached but does not change its position.

-

Catalyst Instability: If the catalyst is slowly decomposing during the reaction, it may cease to function before the reaction can reach completion or equilibrium. The product that was formed early on, when the catalyst was active, will still be highly enantiopure.

-

Troubleshooting Steps:

-

Push the Equilibrium: According to Le Châtelier's principle, you can shift the equilibrium toward the product. Consider increasing the concentration of the cyanide source (e.g., using trimethylsilyl cyanide (TMSCN) in a 1.5 to 2.0 molar excess).

-

Evaluate Catalyst Stability: Re-run the reaction and monitor both conversion and ee% over time. If the ee% remains high while the conversion plateaus prematurely, catalyst decomposition is a strong possibility. Investigate potential sources of degradation (e.g., temperature, air, moisture sensitivity).

-

Lower the Temperature: For exothermic reactions, lowering the temperature can shift the equilibrium to favor the product, which can improve the final yield.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a sensible starting point for catalyst loading (in mol%) for a new cyanohydrin synthesis?

A: For most metal-based or organocatalytic systems, a starting range of 0.5 mol% to 5 mol% is common and advisable.[4][5] Biocatalytic systems (using enzymes like HNLs) have different loading metrics, often based on activity units (U) per mass of substrate. The optimal loading is highly system-dependent; a very active catalyst might give excellent results at 0.1 mol%, whereas a less active one may require 10 mol% or more. The most efficient approach is to start with a literature-precedented value for a similar catalyst/substrate pair and then perform an optimization screen.

Q2: How do I design a robust experiment to screen for optimal catalyst loading?

A: A systematic approach is crucial. The goal is to isolate catalyst loading as the only variable.

Experimental Protocol: Catalyst Loading Optimization Screen

-

Preparation: Set up a series of identical reaction vessels (e.g., 5 vials) that can be sealed under an inert atmosphere (if required). Ensure all glassware is scrupulously dried.

-

Stock Solutions: Prepare stock solutions of your substrate and cyanide source in the chosen anhydrous solvent. This ensures consistent concentrations across all experiments.

-

Reaction Setup: In each vial, add the substrate stock solution and solvent.

-

Catalyst Addition: Add the calculated amount of catalyst to each vial to achieve the desired mol% (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 mol%).

-

Initiation: Place all vials in a temperature-controlled bath. Add the cyanide source stock solution to each vial simultaneously to start the reactions.

-

Monitoring: Stir all reactions at the same rate. After a predetermined time (e.g., 24 hours, or when the 1.0 mol% reaction appears complete by TLC), quench all reactions identically.

-

Analysis: Analyze the crude reaction mixture from each vial by a chiral analytical method (e.g., HPLC or GC) to determine the conversion (%) and the enantiomeric excess (ee%).

Data Summary Table:

Use a table like the one below to organize your results for clear comparison.

| Experiment # | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |

| 1 | 0.2 | 24 | 35 | 92 |

| 2 | 0.5 | 24 | 85 | 98 |

| 3 | 1.0 | 24 | >99 | 99 |

| 4 | 2.0 | 24 | >99 | 99 |

| 5 | 5.0 | 24 | >99 | 98 |

This is example data. Your results will vary. Based on this example data, a catalyst loading of 1.0 mol% would be chosen as the optimum, as it provides maximum conversion and enantioselectivity without unnecessary excess of the catalyst.

Q3: Can the choice of cyanide source affect the optimal catalyst loading?

A: Absolutely. The nature of the cyanide source dictates the concentration and reactivity of the active cyanide nucleophile in the solution, which in turn influences the kinetics of both the catalyzed and background reactions.

-

Hydrogen Cyanide (HCN): Highly reactive but also highly toxic and volatile. Its direct use requires specialized equipment and safety protocols.[2]

-

Trimethylsilyl Cyanide (TMSCN): A very common and effective source.[4] It reacts with the carbonyl, and the silyl group protects the resulting cyanohydrin ether. The rate of cyanide delivery can be influenced by the catalyst itself.

-

Potassium/Sodium Cyanide (KCN/NaCN): These salts have low solubility in many organic solvents. Additives (like 18-crown-6) or co-catalysts may be needed to bring the cyanide into the solution phase, adding another layer of complexity to the optimization.[6]

Because each source has a different kinetic profile, the catalyst loading required to ensure the catalyzed pathway dominates will change. You must re-optimize the catalyst loading if you change your cyanide source.

Section 3: Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. While specific catalysts vary, a general cycle illustrates the key steps where concentration and efficiency matter.

Caption: Generalized catalytic cycle for enantioselective cyanohydrin synthesis.

This cycle highlights that the catalyst (C*) must first bind the substrate to form an activated complex. The stereochemistry of this complex dictates the facial selectivity of the cyanide attack. The rate of this entire process, relative to the background reaction, is directly proportional to the concentration of the active catalyst.

References

-

Various Authors. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Retrieved from [Link]

-

Lee, J-W., et al. (2019). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Retrieved from [Link]

-

Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Cyanohydrin formation under the optimized conditions. ResearchGate. Retrieved from [Link]

-

Various Authors. (2023). Cyanohydrins. Chemistry LibreTexts. Retrieved from [Link]

-

Belokon, Y., et al. (n.d.). Optimization of asymmetric cyanohydrin synthesis catalysed by complex 2. ResearchGate. Retrieved from [Link]

Sources

- 1. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]

- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

The effect of different solvents on the rate and efficiency of cyanosilylation.

Welcome to the technical support center for cyanosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction rates and efficiencies. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your cyanosilylation experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Issue 1: Slow or Stalled Reaction Rate

Q: My cyanosilylation reaction is proceeding very slowly or has stopped before completion. What are the likely causes related to the solvent, and how can I resolve this?

A: A sluggish reaction is a common issue often linked to improper solvent choice or reaction conditions. Here’s a troubleshooting workflow:

Causality and Resolution:

-

Insufficient Carbonyl Activation: The rate-determining step in many cyanosilylations is the nucleophilic attack of the cyanide ion on the carbonyl carbon.[1] Solvents play a crucial role in activating the carbonyl group.

-

Lewis Acid Catalysis: If you are using a Lewis acid catalyst, its effectiveness can be highly dependent on the solvent.[2][3] Donating solvents (e.g., ethers, acetonitrile) can compete with the carbonyl substrate for coordination to the Lewis acid, thereby reducing its catalytic activity.[4][5]

-

Solution: Switch to a less coordinating, non-polar solvent like dichloromethane (DCM), toluene, or hexane to maximize the Lewis acid's interaction with the carbonyl substrate.

-

-

Lewis Base Catalysis: For Lewis base-catalyzed reactions, the solvent must facilitate the formation of a hypervalent silicon intermediate.

-

-

Poor Solubility of Reactants or Catalysts: If any of your starting materials or the catalyst are not fully dissolved, the reaction will be heterogeneous and likely slow.

-

Solution: Choose a solvent that provides good solubility for all components at the reaction temperature. A solvent screen with small-scale experiments is highly recommended.

-

-

Protic Solvent Interference: Protic solvents (e.g., water, alcohols like methanol) are generally detrimental to cyanosilylation.[7]

-

Mechanism of Interference: They can react with trimethylsilyl cyanide (TMSCN) and can also deactivate nucleophiles and catalysts through hydrogen bonding.[8] Even trace amounts of water can significantly hinder the reaction.[9][10]

-

Solution: Ensure all solvents are rigorously dried before use. If a protic solvent is unavoidable for other reasons, consider using a stoichiometric amount of a water scavenger.

-

Issue 2: Low Product Yield

Q: I am observing a low yield of my desired cyanohydrin silyl ether, even though the starting material is consumed. What solvent-related factors could be contributing to this?

A: Low yield in the presence of complete starting material consumption often points to the formation of side products or product decomposition, where the solvent can be a key factor.

Causality and Resolution:

-

Side Product Formation: The solvent can influence the chemoselectivity of the reaction.

-

Aldol-type Reactions: In the presence of certain catalysts and solvents, side reactions like the aldol condensation of enolizable aldehydes or ketones can occur.

-

Solution: Changing the solvent polarity can sometimes suppress these side reactions. A switch from a polar to a non-polar solvent, or vice versa, may be beneficial.

-

-

Product Instability/Decomposition: The desired cyanohydrin silyl ether might be unstable under the reaction or workup conditions, which can be exacerbated by the solvent.

-

Solution: If you suspect product instability, try to perform the reaction at a lower temperature. Also, ensure the workup procedure is performed quickly and at a low temperature.

-

-

Solvent-Mediated Catalyst Deactivation: The solvent can sometimes react with or deactivate the catalyst over the course of the reaction.

-

Solution: Review the literature for catalyst compatibility with your chosen solvent. If no information is available, a catalyst screen in different solvent systems is advisable.

-

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My cyanosilylation reaction gives variable yields and reaction times when I repeat it. What could be the cause of this inconsistency?

A: Poor reproducibility is often traced back to subtle variations in experimental conditions, with solvent quality being a primary culprit.

Causality and Resolution:

-

Variable Solvent Quality: The most common cause is the presence of varying amounts of impurities, especially water, in the solvent.[9][10]

-

Solution: Always use freshly distilled or anhydrous grade solvents from a reputable supplier. It is good practice to dry solvents over molecular sieves before use.

-

-

Atmospheric Moisture: Cyanosilylation reactions are often sensitive to moisture from the air.

-

Solution: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). Flame-dry or oven-dry your glassware before use to remove any adsorbed water.[11]

-

Section 2: Frequently Asked Questions (FAQs)**

Q1: What is the general role of a solvent in a cyanosilylation reaction?

A1: The solvent in a cyanosilylation reaction serves several critical functions:

-

Dissolving Reactants: It acts as a medium to dissolve the carbonyl compound, trimethylsilyl cyanide (TMSCN), and the catalyst, ensuring a homogeneous reaction mixture.[12]

-

Influencing Reaction Rate: The solvent's polarity and coordinating ability can significantly affect the reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states.[13][14]

-

Controlling Selectivity: In some cases, the choice of solvent can influence the stereochemical outcome of the reaction, especially in asymmetric cyanosilylation.

Q2: How do polar protic, polar aprotic, and non-polar solvents differently affect cyanosilylation?

A2:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are generally not recommended for cyanosilylation. Their acidic protons can react with TMSCN and deactivate catalysts.[7] They can also form hydrogen bonds with the cyanide nucleophile, reducing its reactivity.[8]

-

Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents are often good choices, particularly for Lewis base-catalyzed reactions. They can help to dissolve polar reactants and catalysts without interfering with the reaction through hydrogen bonding.[8] Acetonitrile is a commonly used and effective solvent for many cyanosilylations.[1][7]

-

Non-Polar Solvents (e.g., dichloromethane, toluene, hexane): These are frequently used in Lewis acid-catalyzed cyanosilylations.[4] Their low coordinating ability prevents them from competing with the carbonyl substrate for the Lewis acid catalyst, thus enhancing catalytic activity.[5] In some cases, reactions can even be run under solvent-free conditions, which can be highly efficient.[2][7]

Q3: Can I run my cyanosilylation reaction neat (solvent-free)?

A3: Yes, solvent-free cyanosilylation can be a very effective and environmentally friendly option, often leading to higher reaction rates and yields.[2][7] This is particularly true for reactions involving liquid substrates. However, for solid starting materials, a solvent is typically necessary to ensure proper mixing and contact between reactants.

Q4: How does the choice of catalyst influence the optimal solvent?

A4: The interplay between the catalyst and solvent is crucial:

-

Lewis Acid Catalysts (e.g., AlCl₃, Ti(OⁱPr)₄, AuCl₃): As mentioned, these generally perform best in non-coordinating, non-polar solvents that do not compete for binding to the metal center.[4][15] The Lewis acidity of the catalyst is a key factor in its efficiency.[2][3]

-

Lewis Base Catalysts (e.g., N-oxides, phosphines, carbonates): These catalysts function by activating the TMSCN. Polar aprotic solvents are often preferred to facilitate the formation of the active nucleophilic species.[6]

Q5: Are there any "green" or more sustainable solvent options for cyanosilylation?

A5: Yes, there is a growing emphasis on using more sustainable solvents in chemical synthesis.[16][17][18][19][20] For cyanosilylation, consider the following:

-

Solvent-free conditions: This is the most sustainable option when feasible.[2][7]

-

Bio-derived solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a greener alternative to traditional chlorinated solvents, though they may result in lower yields in some cases.[7]

-

Acetonitrile: While not strictly "green," it is often a better choice than chlorinated solvents from an environmental and safety perspective.

Section 3: Data and Protocols

Table 1: Effect of Different Solvents on the Cyanosilylation of Benzaldehyde

| Entry | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1 | CH₂Cl₂ | SILLP-7 | 24 | Low to modest | [7] |

| 2 | Acetonitrile | SILLP-7 | 24 | 81 | [7] |

| 3 | 2-MeTHF | SILLP-7 | 24 | Low to modest | [7] |

| 4 | MeOH | SILLP-7 | 24 | 0 | [7] |

| 5 | Water | SILLP-7 | 24 | 0 | [7] |

| 6 | Solvent-free | SILLP-7 | 24 | 92 | [7] |

This table is a representative example based on the provided literature and illustrates the significant impact of solvent choice on reaction efficiency.

General Experimental Protocol for Lewis Acid-Catalyzed Cyanosilylation

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation:

-

Flame-dry or oven-dry all glassware (e.g., round-bottom flask, stirrer bar, dropping funnel) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

-

Ensure all reagents and the solvent are of high purity and anhydrous.

-

-

Reaction Setup:

-

To the reaction flask under an inert atmosphere, add the carbonyl compound (1.0 equiv) and the chosen anhydrous non-polar solvent (e.g., dichloromethane).

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Add the Lewis acid catalyst (e.g., 1-10 mol%) to the stirred solution.

-

Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.5 equiv) dropwise to the reaction mixture over a period of 5-10 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at the chosen temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or a buffer solution) at low temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to obtain the pure cyanohydrin trimethylsilyl ether.

-

Section 4: Visual Diagrams

Troubleshooting Workflow for Low Yield in Cyanosilylation

Caption: A logical workflow for troubleshooting low product yield.

Solvent Selection Guide for Cyanosilylation

Caption: Decision tree for solvent selection based on catalyst type.

References

-

Effect of the solvent in the cyanosilylation reaction between (14) and... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved January 24, 2026, from [Link]

-

Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC. (2020, September 29). Retrieved January 24, 2026, from [Link]

-

Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones. (n.d.). PNAS. Retrieved January 24, 2026, from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 24, 2026, from [Link]

-

CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

-

What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved January 24, 2026, from [Link]

-

Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). YouTube. Retrieved January 24, 2026, from [Link]

-

Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

-

Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications - Semantic Scholar. (2017, April 15). Retrieved January 24, 2026, from [Link]

-

Dual Lewis Acid−Lewis Base Activation in Enantioselective Cyanation of Aldehydes Using Acetyl Cyanide and Cyanoformate as Cyanide Sources | Request PDF - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

-

What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21). Retrieved January 24, 2026, from [Link]

-

Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). Retrieved January 24, 2026, from [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved January 24, 2026, from [Link]

-

Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media - MDPI. (2019, March 20). Retrieved January 24, 2026, from [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 23). Retrieved January 24, 2026, from [Link]

-

Proposed reaction mechanism for the solvent‐free cyanosilylation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Publishing. (2021, September 27). Retrieved January 24, 2026, from [Link]

-

SOLVENTS | Green Chemistry Toolkit. (n.d.). Retrieved January 24, 2026, from [Link]

-

Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]

-

Overview of Nucleophilic Addition of Solvents: Videos & Practice Problems - Pearson. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solvent effects - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts - ChemRxiv. (n.d.). Retrieved January 24, 2026, from [Link]

-

Nucleophilic Addition and Substitution Reactions: Mechanistic Insights - ResearchGate. (2025, October 17). Retrieved January 24, 2026, from [Link]

-

Solvent Selection Guide - Department of Chemistry - University of York. (n.d.). Retrieved January 24, 2026, from [Link]

-

Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

7.6 Factors Affecting Reaction Rates - Chemistry LibreTexts. (2020, June 16). Retrieved January 24, 2026, from [Link]

-

(PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. - ResearchGate. (2025, December 19). Retrieved January 24, 2026, from [Link]

-

17.5: Kinetics of Reactions in Solution - Chemistry LibreTexts. (2022, November 13). Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. quora.com [quora.com]

- 11. Troubleshooting [chem.rochester.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Solvent effects - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]

- 16. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 18. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

- 19. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 20. researchgate.net [researchgate.net]

Best practices for the storage and handling of trimethylsilyl cyanide to maintain reactivity.

Technical Support Center: Trimethylsilyl Cyanide (TMSCN)

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that handling highly reactive and sensitive reagents like trimethylsilyl cyanide (TMSCN) is critical to experimental success. This guide is designed to provide practical, field-proven advice to help you maintain the reactivity of your TMSCN, troubleshoot common issues, and ensure safe handling practices. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs): Core Principles of TMSCN Storage & Handling

This section addresses the most common queries regarding the fundamental properties and safe management of TMSCN.

1. What is trimethylsilyl cyanide and why is it so sensitive?

Trimethylsilyl cyanide, with the formula (CH₃)₃SiCN, is a versatile and potent reagent used in organic synthesis, primarily for the introduction of a cyanide group[1]. Its reactivity stems from the polarized silicon-carbon bond. The silicon atom bears a partial positive charge, making it highly susceptible to nucleophilic attack, especially by water[2].

This sensitivity is the root cause of its degradation. TMSCN reacts rapidly with moisture from the air or residual water in solvents to hydrolyze into trimethylsilanol ((CH₃)₃SiOH) and dangerously toxic hydrogen cyanide (HCN) gas[1]. The trimethylsilanol can then self-condense to form hexamethyldisiloxane ((CH₃)₃Si)₂O, an inert and unreactive byproduct that contaminates the reagent and reduces its efficacy[2]. Therefore, the exclusion of moisture is the single most critical factor in maintaining its reactivity.

Caption: Primary and secondary degradation pathways of TMSCN via hydrolysis.

2. What are the ideal storage conditions for TMSCN?

Proper storage is non-negotiable for preserving TMSCN. The goal is to create an environment that is cold, dry, and free of oxygen and incompatible materials.

| Parameter | Recommended Condition | Causality & Rationale | Authoritative Source |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, which leads to rapid hydrolysis and degradation.[3][4] | Gelest, Inc.[5], Sigma-Aldrich[4] |

| Temperature | 2–8 °C (Refrigerated) | Slows down potential decomposition pathways. TMSCN has a melting point of 8-11 °C, so it may solidify in the refrigerator, which is acceptable and does not harm the reagent.[1][6] | Sigma-Aldrich[4] |

| Container | Original manufacturer's bottle with a secure, tight-fitting cap (e.g., Sure/Seal™). | These containers are designed to maintain an anhydrous, inert atmosphere. Avoid transferring to other containers unless absolutely necessary. | General Lab Best Practice |

| Location | A well-ventilated, designated storage area for flammable and highly toxic materials. Store away from heat sources, sparks, or open flames.[7] | TMSCN is highly flammable (flash point: 1 °C) and poses a severe inhalation hazard.[1] Proper segregation minimizes safety risks. | Loba Chemie[7], Sdfine |

| Incompatibles | Water, Alcohols, Acids, Oxidizing Agents. | These substances react violently or accelerate decomposition, liberating toxic HCN gas.[5][7] Never store TMSCN near these chemicals. | Gelest, Inc.[5] |

3. How should I handle and transfer TMSCN to maintain its reactivity?

Every time the bottle is opened, there is a risk of introducing moisture. The key is to use proper inert atmosphere techniques.

Protocol: Inert Atmosphere Transfer of TMSCN

-

Preparation : Ensure all glassware (syringes, needles, reaction flasks) is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).

-

Inert Gas Setup : Set up your reaction flask with a septum and establish a positive pressure of inert gas using a manifold or balloon.

-

Equilibration : Allow the TMSCN bottle to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold liquid and neck of the bottle.

-